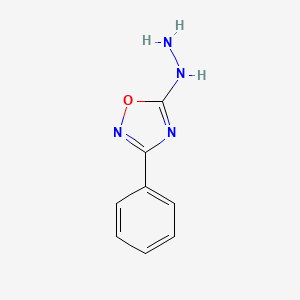

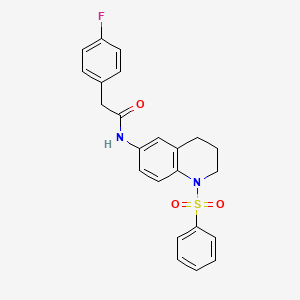

![molecular formula C12H8N6S B2979730 2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile CAS No. 868969-35-1](/img/structure/B2979730.png)

2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile” is a heterocyclic compound. It contains a triazolothiadiazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is known for its wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of triazolothiadiazine derivatives has been studied extensively . The synthetic strategy for preparation of [1,2,4]triazolo [3,4- b ] [1,3,4]thiadiazoles involves treatment of 4-amino-2,4-dihydro- [1,2,4]triazole-3-thiones, derived from reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reaction with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Molecular Structure Analysis

The molecular structure of the compound can be characterized by use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The reaction of the compound proceeds through the formation of an organosulphur radical . Pytz interacts with thiol to accept one electron and produces an organosulphur radical . Pytz ultimately accepts two electrons to form H2 pytz and is capable of oxidizing 2 equivalents of thiols .科学的研究の応用

- In vitro and in vivo studies could elucidate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .

- Researchers have synthesized various analogs and evaluated their efficacy against specific microbial strains .

Anticancer Activity

Antimicrobial Properties

Analgesic and Anti-Inflammatory Effects

Antioxidant Properties

Enzyme Inhibition

Antiviral Activity

特性

IUPAC Name |

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6S/c13-5-7-19-11-4-3-10-15-16-12(18(10)17-11)9-2-1-6-14-8-9/h1-4,6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKPZKSVZZHDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

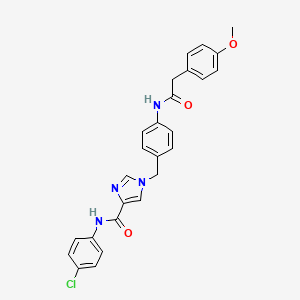

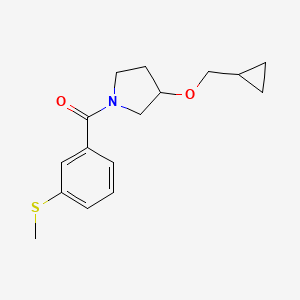

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2979648.png)

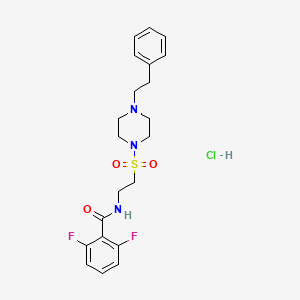

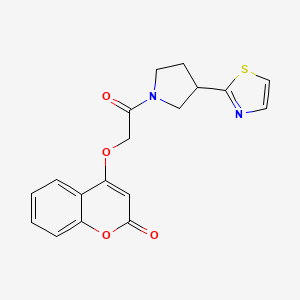

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2979650.png)

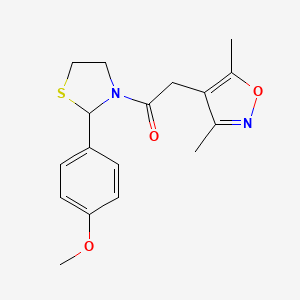

![1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2979653.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2979654.png)

![ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2979662.png)

![4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide](/img/structure/B2979665.png)

![methyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2979669.png)